5-ethyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Description
5-ethyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide is a heterocyclic sulfonamide compound characterized by a thiophene ring substituted with an ethyl group and a sulfonamide linker attached to a phenyl group bearing a 6-methoxypyridazine moiety.
Properties
IUPAC Name |
5-ethyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-3-14-7-10-17(24-14)25(21,22)20-13-6-4-5-12(11-13)15-8-9-16(23-2)19-18-15/h4-11,20H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILSEVNKXHOIMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-Ethyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a thiophene ring, a pyridazine moiety, and a sulfonamide functional group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, which can be beneficial in treating diseases linked to these pathways.
- Modulation of Receptor Activity : By binding to specific receptors, the compound can modulate signaling pathways that are crucial for various physiological processes.
1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance:
- Inhibition of Tumor Growth : Studies have shown that this class of compounds can inhibit the proliferation of cancer cells in vitro and in vivo.
- Mechanistic Insights : The anticancer effects are often linked to the induction of apoptosis and cell cycle arrest in cancer cells.
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential:
- Broad-Spectrum Activity : Preliminary studies suggest that it may possess activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
3. Anti-inflammatory Effects
The sulfonamide group is known for its anti-inflammatory properties:
- Cytokine Modulation : The compound may reduce the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | |
| Antimicrobial | Broad-spectrum activity against bacteria | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines |
Case Study Analysis
- Anticancer Efficacy : In a study conducted on breast cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. The mechanism was linked to apoptosis induction via mitochondrial pathways .
- Antimicrobial Testing : In vitro testing against Staphylococcus aureus demonstrated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. This suggests potential as a lead compound for developing new antibiotics .
Chemical Reactions Analysis
Functional Group Modifications
-
Ethyl Substituent Introduction :
The 5-ethyl group on the thiophene ring is introduced via Friedel-Crafts alkylation using ethyl bromide and AlCl₃ as a catalyst, followed by purification via preparative HPLC . -
Methoxypyridazine Installation :
The 6-methoxypyridazin-3-yl group is synthesized through nucleophilic aromatic substitution (NAS) on 3-chloro-6-methoxypyridazine using a palladium-catalyzed Suzuki-Miyaura coupling with phenylboronic acid derivatives .
Reaction Optimization and Selectivity
-
Regioselectivity :
-
Solvent Effects :
Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates during S-N coupling .
Stability and Reactivity Insights
-
Sulfonamide Stability :
The sulfonamide moiety demonstrates resistance to hydrolysis under acidic conditions (pH 2–6) but degrades in strongly alkaline media (pH > 10) . -
Thermal Degradation :
Thermogravimetric analysis (TGA) shows decomposition onset at 220 °C, correlating with the cleavage of the sulfonamide bond .
Comparative Reactivity of Analogues
Structural analogs highlight the impact of substituents on reactivity:
Synthetic Challenges and Solutions
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiophene Sulfonamide Derivatives
Pharmacological and Functional Insights
(a) Target Specificity
- TAK-385: A potent GnRH receptor antagonist with nanomolar affinity, demonstrating efficacy in androgen-deprivation therapy for prostate cancer . Its thienopyrimidine core and methoxypyridazinyl group are critical for binding, suggesting structural parallels with this compound may imply shared receptor interactions.
- AT₂ Receptor Ligands: Compounds like those in exhibit high selectivity for angiotensin AT₂ receptors, implicated in cardiovascular and renal regulation. Substituents such as isobutyl groups and cyanopyrimidine moieties enhance binding affinity .
(b) Impact of Substituents on Bioactivity
- Ethyl vs.
- Heteroaryl Variations : The 6-methoxypyridazinyl group in the target compound contrasts with triazolopyridazinyl or pyrimidinyl groups in analogs, which could alter electronic properties and hydrogen-bonding capacity, influencing receptor engagement .
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-ethyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide?
Answer:
The synthesis involves modular coupling of thiophene-sulfonamide and methoxypyridazine-phenyl moieties. Key steps include:
- Suzuki-Miyaura Cross-Coupling : To attach the 6-methoxypyridazin-3-yl group to the phenyl ring (similar to methods in , where Pd/C catalysis is used for hydrogenation and substitution reactions).
- Sulfonamide Formation : Reacting thiophene-2-sulfonyl chloride with an aniline intermediate under basic conditions (e.g., Et₃N in DMF, as described in for analogous thioxoimidazolidinone synthesis).
- Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization (e.g., using ethanol/water mixtures) to achieve >98% purity (as per , which details purity validation via HPLC).
Characterization : Confirm structure via /-NMR, IR (sulfonamide S=O stretch at ~1350–1150 cm), and high-resolution mass spectrometry (HRMS) .
Advanced: How can density-functional theory (DFT) predict the electronic properties of this compound?
Answer:
DFT calculations (e.g., using B3LYP/6-311++G(d,p)) can model:
- Electrostatic Potential (ESP) : Identify nucleophilic/electrophilic regions on the thiophene and pyridazine rings.
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to estimate reactivity (e.g., HOMO localized on the methoxypyridazine, LUMO on the sulfonamide group).
- Thermochemical Data : Atomization energies and ionization potentials (average deviation ~2.4 kcal/mol, as validated in ) to assess stability.
Validation : Compare computed IR/Raman spectra with experimental data to refine functional choices (e.g., inclusion of exact exchange terms for accuracy) .
Basic: What analytical techniques are critical for confirming structural integrity?
Answer:
- NMR Spectroscopy :
- -NMR: Look for singlet peaks for methoxy groups (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.5 ppm).
- -NMR: Confirm sulfonamide carbonyl (~δ 165–170 ppm) and pyridazine carbons.
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H].
- X-ray Crystallography : For crystalline derivatives, resolve bond angles and torsion angles (see for polymorph characterization methods) .
Advanced: How do structural modifications influence bioactivity in related sulfonamide-thiophene analogs?
Answer:
- Thiophene Ring Oxidation : Sulfone/sulfoxide derivatives () may enhance binding to enzymes (e.g., SARS-CoV-2 M, as in ).
- Methoxypyridazine Substitution : Electron-withdrawing groups (e.g., Cl, F) at the pyridazine 6-position can modulate kinase inhibition (similar to ’s relugolix derivatives).
- SAR Studies : Use in vitro assays (e.g., IC measurements against target proteins) paired with molecular docking (AutoDock Vina) to correlate substituent effects with activity .
Basic: What are common impurities in synthesis, and how are they mitigated?
Answer:
- Byproducts : Unreacted aniline intermediates or des-methyl pyridazine derivatives.
- Detection : LC-MS or TLC (Rf comparison against standards).
- Mitigation :
Advanced: Can crystallographic fragment screening identify binding motifs for this compound?
Answer:
Yes. Techniques include:
- Co-crystallization : Soak crystals with target proteins (e.g., FAD-dependent oxidoreductases, as in ) and resolve structures via X-ray diffraction (1.5–2.0 Å resolution).
- Fragment Analysis : Identify key interactions (e.g., hydrogen bonds between sulfonamide and Arg residues, π-stacking with pyridazine).
- Thermal Shift Assays : Validate binding by monitoring protein melting temperature () shifts .
Basic: What solvents and conditions stabilize this compound during storage?
Answer:
- Solubility : DMSO (10–50 mM stock solutions), ethanol for recrystallization.
- Storage : -20°C under inert gas (N) to prevent hydrolysis of the sulfonamide group.
- Degradation Signs : Discoloration (yellow to brown) or precipitate formation. Confirm stability via periodic LC-MS checks .
Advanced: How does the compound’s logP affect its pharmacokinetic profile?
Answer:
- logP Calculation : Use ChemDraw or ACD/Labs (estimated ~3.7, similar to ’s relugolix).
- Permeability : High logP enhances membrane crossing but may reduce aqueous solubility.
- Optimization : Introduce polar groups (e.g., hydroxyls) on the phenyl ring to balance logP (target 2–3 for oral bioavailability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
